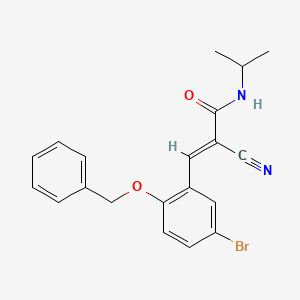
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide, also known as BRD3308, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Wirkmechanismus
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide works by binding to the active site of CK2, a protein kinase that is overexpressed in many types of cancer. By inhibiting CK2, (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide can prevent the phosphorylation of downstream targets, leading to cell death in cancer cells. In neurodegenerative diseases, (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to inhibit the accumulation of beta-amyloid and alpha-synuclein, which are proteins that are thought to contribute to the development of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to have potent inhibitory effects on CK2, with an IC50 value of 0.5 μM. It has also been shown to have good selectivity for CK2 over other protein kinases. In addition, (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not overexpress CK2. In addition, further studies are needed to determine the long-term safety and efficacy of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide. One potential application is in the development of new cancer therapies, either as a standalone treatment or in combination with other drugs. In addition, further studies are needed to determine the potential use of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide in the treatment of other diseases such as neurodegenerative diseases. Finally, research is needed to optimize the synthesis and purification methods for (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide, as well as to investigate its potential side effects and toxicity.
Synthesemethoden
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide can be synthesized using a multi-step process involving the reaction of various reagents such as 5-bromo-2-phenylmethoxybenzaldehyde, cyanoacetic acid, and propan-2-amine. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has shown potential applications in drug discovery and development due to its ability to target specific proteins and enzymes involved in various diseases. It has been studied for its potential use in cancer treatment, specifically as a selective inhibitor of the protein kinase CK2. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-14(2)23-20(24)17(12-22)10-16-11-18(21)8-9-19(16)25-13-15-6-4-3-5-7-15/h3-11,14H,13H2,1-2H3,(H,23,24)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPUCYVJZDWUHJ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)
![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)
![2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2992352.png)
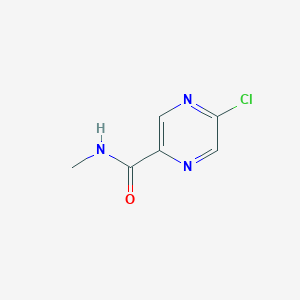

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)
![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)
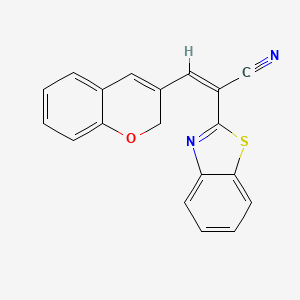
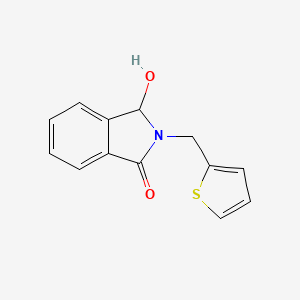
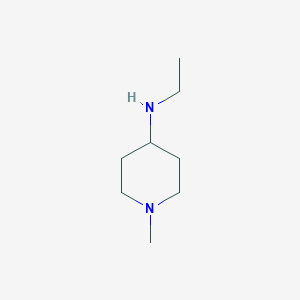
![N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2992364.png)
![N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992365.png)